4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride
CAS No.: 1158548-82-3
VCID: VC0018826
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73 g/mol
* For research use only. Not for human or veterinary use.
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Description | 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆ClN₃ and a molecular weight of approximately 237.73 g/mol. It consists of a piperazine group attached to a benzonitrile moiety and is typically encountered as a hydrochloride salt to enhance its solubility in aqueous solutions. 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride has a purity of 95% . This compound is extensively used in scientific research due to its diverse properties. Research indicates that it may act as an inhibitor of CYP3A4, an enzyme essential for the metabolism of many drugs and xenobiotics. It may also have potential applications in pharmacological contexts, with compounds containing piperazine rings often associated with various therapeutic effects. Interaction studies have focused on its binding affinity to serotonin and dopamine receptors, which is crucial for understanding its pharmacological profile and potential side effects. The benzonitrile portion can participate in nucleophilic substitution reactions, while the piperazine moiety can undergo alkylation or acylation reactions. One similar compound is 4-(Piperazin-1-yl)benzonitrile hydrochloride, which has a similar piperazine structure but with a different substitution pattern on the benzene ring. Its molecular formula is C11H14ClN3 and its molecular weight is 223.70 g/mol . Another related compound is 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile, which has shown significantly increased antiviral activity against the Hepatitis C Virus (HCV) . |
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CAS No. | 1158548-82-3 |
Product Name | 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride |
Molecular Formula | C12H16ClN3 |
Molecular Weight | 237.73 g/mol |
IUPAC Name | 4-(piperazin-1-ylmethyl)benzonitrile;hydrochloride |
Standard InChI | InChI=1S/C12H15N3.ClH/c13-9-11-1-3-12(4-2-11)10-15-7-5-14-6-8-15;/h1-4,14H,5-8,10H2;1H |
Standard InChIKey | VMFGYJPRGXNTTJ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CC2=CC=C(C=C2)C#N.Cl |
Canonical SMILES | C1CN(CCN1)CC2=CC=C(C=C2)C#N.Cl |
PubChem Compound | 17221601 |
Last Modified | Sep 17 2023 |
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